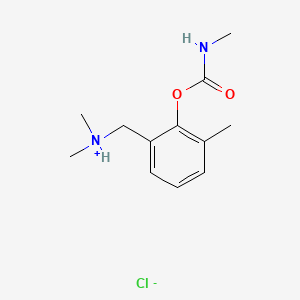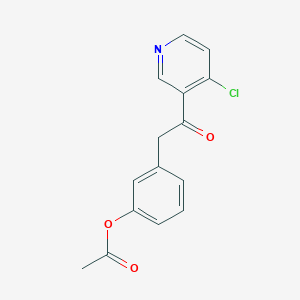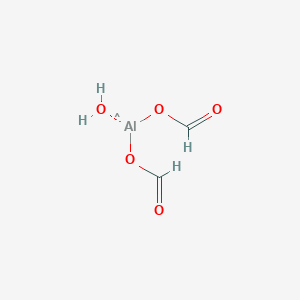
Hydroxyaluminium diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyaluminum diformate is a chemical compound with the molecular formula C₂H₃AlO₅.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2HCOOH→C2H3AlO5+2H2O
Industrial Production Methods
In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydroxyaluminum diformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.
Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .
Scientific Research Applications
Hydroxyaluminum diformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical treatments, including its role as an adjuvant in vaccines.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .
Comparison with Similar Compounds
Similar Compounds
- Aluminum hydroxide
- Aluminum oxide
- Aluminum phosphate
Uniqueness
Hydroxyaluminum diformate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Unlike other aluminum compounds, it has distinct properties that make it suitable for specialized uses in research and industry .
Conclusion
Hydroxyaluminum diformate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in multiple fields.
Properties
CAS No. |
51575-25-8 |
|---|---|
Molecular Formula |
C2H4AlO5 |
Molecular Weight |
135.03 g/mol |
InChI |
InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
InChI Key |
NJSTXPGXDURZQP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)O[Al]OC=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


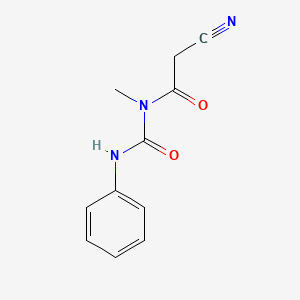
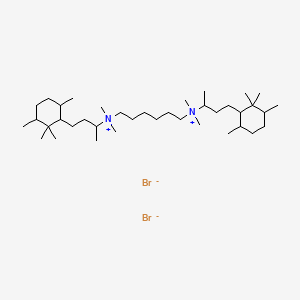
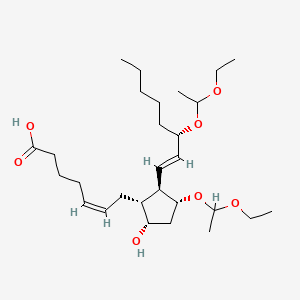
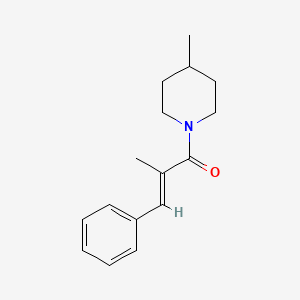
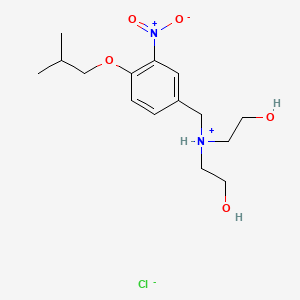
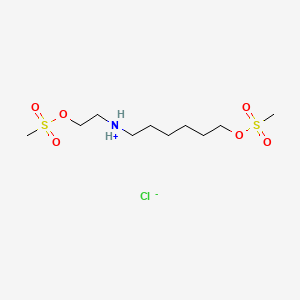
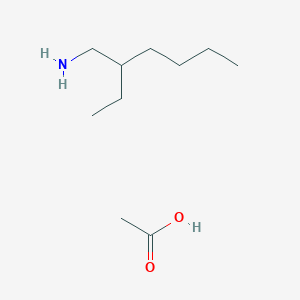
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)


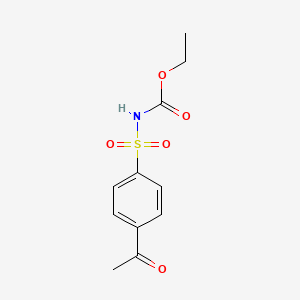
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
